tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1354950-10-9
VCID: VC3392812
InChI: InChI=1S/C14H23N3O4/c1-13(2,3)21-12(20)15-8-9-6-4-5-7-14(9)10(18)16-11(19)17-14/h9H,4-8H2,1-3H3,(H,15,20)(H2,16,17,18,19)
SMILES: CC(C)(C)OC(=O)NCC1CCCCC12C(=O)NC(=O)N2
Molecular Formula: C14H23N3O4
Molecular Weight: 297.35 g/mol

tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate

CAS No.: 1354950-10-9

Cat. No.: VC3392812

Molecular Formula: C14H23N3O4

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate - 1354950-10-9

Specification

CAS No. 1354950-10-9
Molecular Formula C14H23N3O4
Molecular Weight 297.35 g/mol
IUPAC Name tert-butyl N-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl)methyl]carbamate
Standard InChI InChI=1S/C14H23N3O4/c1-13(2,3)21-12(20)15-8-9-6-4-5-7-14(9)10(18)16-11(19)17-14/h9H,4-8H2,1-3H3,(H,15,20)(H2,16,17,18,19)
Standard InChI Key NOZDQWCXDKOKPR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCCCC12C(=O)NC(=O)N2
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCCC12C(=O)NC(=O)N2

Introduction

Physical and Chemical Properties

tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate is characterized by specific physical and chemical properties that define its behavior in various experimental conditions. The compound has been extensively analyzed and documented in chemical databases to establish its structural identity and fundamental characteristics. Understanding these properties is crucial for researchers working with this compound in laboratory settings and for predicting its behavior in biological systems or material applications.

The compound has been assigned the CAS registry number 1354950-10-9, which serves as its unique identifier in chemical databases worldwide. It possesses a molecular formula of C14H23N3O4, indicating the presence of 14 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms in its structure. The molecular weight of the compound is calculated to be 297.35 g/mol, which places it in the mid-size range for organic molecules. Table 1 summarizes the key identifying information and physical properties of this compound.

Table 1: Identification and Physical Properties of tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate

PropertyValue
CAS Number1354950-10-9
Molecular FormulaC14H23N3O4
Molecular Weight297.35 g/mol
IUPAC Nametert-butyl N-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl)methyl]carbamate
Standard InChIInChI=1S/C14H23N3O4/c1-13(2,3)21-12(20)15-8-9-6-4-5-7-14(9)10(18)16-11(19)17-14/h9H,4-8H2,1-3H3,(H,15,20)(H2,16,17,18,19)
Standard InChIKeyNOZDQWCXDKOKPR-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCC1CCCCC12C(=O)NC(=O)N2
PubChem Compound ID54595245

The structural features of this compound include a spirocyclic system where a cyclohexane ring shares a spiro carbon atom with a hydantoin (2,4-dioxoimidazolidine) ring. The tert-butyloxycarbonyl group is attached to the nitrogen atom via a methylene linker extending from the 6-position of the cyclohexane ring. This particular structural arrangement contributes to its three-dimensional conformation and influences its chemical reactivity and potential biological interactions.

Structural Analysis and Characteristics

The compound tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate contains several functional groups that define its chemical behavior and reactivity. The spirocyclic core is a distinctive structural feature that creates a rigid three-dimensional framework. This rigidity can be advantageous in medicinal chemistry applications where maintaining a specific spatial arrangement of functional groups is often crucial for biological activity and receptor binding.

The compound contains three nitrogen atoms in different chemical environments: one as part of the carbamate group and two within the hydantoin ring system. The four oxygen atoms are distributed between the carbamate group (two oxygen atoms) and the hydantoin ring (two carbonyl groups). These heteroatoms serve as potential hydrogen bond acceptors and donors, which can play a significant role in intermolecular interactions within biological systems.

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. Its presence in this molecule suggests that the compound might serve as an intermediate in multi-step synthetic pathways. The bulky tert-butyl group provides steric hindrance that can influence the reactivity and stability of the molecule. Additionally, the Boc group can be selectively cleaved under acidic conditions, making this compound valuable in sequential chemical transformations where controlled deprotection is required.

Chemical Reactions and Reactivity

tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate can participate in various chemical transformations that target its different functional groups. Understanding these reaction pathways is essential for researchers who wish to use this compound as a building block in the synthesis of more complex molecules or to modify its properties for specific applications.

The compound can undergo oxidation, reduction, and substitution reactions, allowing for the modification of its structure to produce derivatives with different properties. These transformations can be directed at specific sites within the molecule based on the relative reactivity of the functional groups present. For example:

  • The Boc-protected amine can be deprotected under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane) to reveal the free primary amine, which can then participate in various coupling reactions.

  • The hydantoin ring can potentially undergo alkylation at the nitrogen atoms or modification of the carbonyl groups through reduction or nucleophilic addition reactions.

  • The cyclohexane ring might be functionalized through C-H activation strategies or other methods targeting relatively unreactive C-H bonds.

These chemical transformations expand the utility of the compound as a versatile intermediate in the preparation of structurally diverse derivatives that may possess different physical, chemical, or biological properties. The ability to selectively modify specific positions within the molecule allows for the fine-tuning of its characteristics for targeted applications.

Applications in Research and Industry

Medicinal Chemistry Applications

The spirocyclic structure of tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate is significant in medicinal chemistry due to its potential biological activity. Spirocyclic compounds often exhibit interesting pharmacological properties because their rigid three-dimensional structures can result in selective binding to biological targets. The hydantoin moiety present in this compound is found in several pharmaceutically active compounds, including anticonvulsants and other therapeutic agents.

The compound itself or its derivatives could serve as potential lead structures in drug discovery programs targeting various therapeutic areas. The presence of the Boc protecting group suggests that this particular compound might primarily serve as an intermediate in the synthesis of biologically active compounds rather than being a final drug candidate itself. After deprotection of the Boc group, the resulting primary amine could be further functionalized to create libraries of compounds for biological screening.

Furthermore, the compound may be valuable in structure-activity relationship (SAR) studies, where systematic modifications of a core structure are made to understand how structural changes affect biological activity. The spirocyclic core provides a rigid scaffold upon which various functional groups can be positioned in predictable three-dimensional orientations.

Material Science Applications

Beyond its potential utility in medicinal chemistry, tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate and related compounds may find applications in material science, particularly in the development of polymers and coatings. The functional groups present in the molecule could serve as points for polymerization or cross-linking in the creation of specialized materials.

The compound's unique structural features might contribute to materials with specific physical properties, such as thermal stability, mechanical strength, or resistance to chemical degradation. Additionally, the potential for hydrogen bonding through the hydantoin ring system could influence intermolecular interactions in material applications, affecting properties such as solubility, crystallinity, or adhesion characteristics.

In the field of supramolecular chemistry, compounds with hydrogen bond donors and acceptors like this one can participate in self-assembly processes that lead to structured materials with defined architectures and properties. Such materials may find applications in fields ranging from drug delivery systems to advanced functional coatings.

Analytical Methods and Characterization

The characterization of tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate typically involves a combination of spectroscopic, spectrometric, and chromatographic techniques to confirm its identity, assess its purity, and determine its physicochemical properties. These analytical methods provide crucial information for researchers working with this compound in various applications.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be essential for confirming the structure of the compound by providing information about the chemical environments of hydrogen and carbon atoms in the molecule. The NMR spectrum would show characteristic signals for the tert-butyl group (typically around 1.4-1.5 ppm in the 1H NMR spectrum), the cyclohexane ring protons, and the methylene linker between the cyclohexane ring and the carbamate nitrogen.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure. Infrared (IR) spectroscopy would reveal the presence of key functional groups, particularly the carbonyl stretching frequencies of the carbamate and hydantoin moieties. X-ray crystallography, if single crystals can be obtained, would provide definitive structural information, including bond lengths, angles, and the three-dimensional arrangement of atoms.

High-performance liquid chromatography (HPLC) would be valuable for assessing the purity of the compound and for developing analytical methods to monitor reactions involving this compound. The retention time and peak shape in HPLC analysis can also provide insights into the compound's physicochemical properties, such as hydrophobicity.

Current Research Status and Future Directions

Research involving tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate appears to be ongoing, as evidenced by its recent listing in chemical catalogs . The compound's availability for research purposes suggests that it continues to be of interest to the scientific community, potentially in the contexts of medicinal chemistry, organic synthesis, or materials science.

Future research directions might include:

  • Development of improved synthetic routes to prepare this compound and related derivatives with higher yields and greater efficiency.

  • Exploration of its biological activities through systematic screening against various targets or disease models.

  • Investigation of structure-activity relationships by creating libraries of analogues with modifications at different positions of the molecule.

  • Utilization of the compound as a building block in the synthesis of more complex molecules with potential applications in drug discovery or materials science.

  • Studies of its potential as a monomer or component in the development of novel polymeric materials with specific properties.

These research avenues would contribute to a deeper understanding of the compound's utility and expand its applications across various scientific disciplines. Collaborative efforts between synthetic chemists, medicinal chemists, and materials scientists could lead to innovative uses for this compound and related spirocyclic structures.

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